Product packaging for O-BOC-N-Pyruvyl Docetaxel(Cat. No.:CAS No. 1021489-55-3)

O-BOC-N-Pyruvyl Docetaxel

Cat. No.: B1144662
CAS No.: 1021489-55-3
M. Wt: 877.93
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

O-BOC-N-Pyruvyl Docetaxel (CAS 1021489-55-3) is a structurally characterized related compound of the chemotherapy medication Docetaxel . Docetaxel is a well-established antineoplastic agent that treats various cancers, including breast, lung, and prostate cancer, by inhibiting microtubule depolymerization and disrupting normal cell division . This compound serves as a critical analytical reference standard in pharmaceutical research and development. It is specifically used for quality control (QC) testing, analytical method development, and validation . Furthermore, it is identified as a component of system suitability mixtures, such as those defined by the USP, which are essential for ensuring the performance of analytical methods . Supplied with comprehensive characterization data, this high-purity compound is an essential tool for applications related to Abbreviated New Drug Applications (ANDA) . This compound is intended for Research Use Only (RUO) and is strictly not intended for human or veterinary diagnostic or therapeutic uses. Handling and Storage: This product should be stored refrigerated at 2-8°C . For laboratory safety, always refer to the Safety Data Sheet (SDS) and wear appropriate personal protective equipment .

Properties

CAS No.

1021489-55-3

Molecular Formula

C₄₆H₅₅NO₁₆

Molecular Weight

877.93

Synonyms

(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-Acetoxy-9-(((2R,3S)-2-((tert-butoxycarbonyl)oxy)-3-(2-oxopropanamido)-3-phenylpropanoyl)oxy)-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca

Origin of Product

United States

Structural Elucidation and Synthetic Chemistry of O Boc N Pyruvyl Docetaxel

Targeted Synthesis Methodologies for O-BOC-N-Pyruvyl Docetaxel (B913)

The synthesis of O-BOC-N-Pyruvyl Docetaxel is a multi-step process that originates from docetaxel. It involves the strategic use of protecting groups and a pyruvylation step to achieve the desired molecular structure.

The primary synthetic route involves two key transformations of the docetaxel molecule:

BOC Protection: A tert-butyloxycarbonyl (BOC) group is introduced to protect a reactive site on the docetaxel molecule. This is a common strategy in organic synthesis to prevent unwanted side reactions. The reagent typically used for this step is tert-butyl dicarbonate (B1257347) (BOC anhydride).

N-Pyruvylation: Following the protection step, a pyruvyl group is attached to the nitrogen atom of the side chain. This is achieved using a pyruvic acid derivative.

The synthesis can also be viewed as a component in the production of related compounds, where it serves as a derivative of the chemotherapy drug Docetaxel. lookchem.com

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically fine-tuned include:

Solvent Selection: Dichloromethane is often used as a solvent for the BOC protection step.

Temperature Control: Maintaining a stable temperature is critical for controlling the reaction rate and minimizing the formation of byproducts.

Stoichiometric Ratios: The molar ratios of the reactants, such as the pyruvyl donor, are carefully controlled to ensure complete reaction and high efficiency.

Industrial production follows similar synthetic pathways but on a larger scale, with a strong emphasis on optimizing for yield and purity. High-performance liquid chromatography (HPLC) is frequently employed for purification and quality control during large-scale synthesis.

Physico-Chemical Characterization for Research Purity and Identity

To ensure the quality of this compound for research purposes, a combination of spectroscopic and chromatographic techniques is used to confirm its identity and purity.

While specific spectral data for this compound is not detailed in the provided search results, standard analytical techniques would be employed for its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the precise arrangement of atoms within the molecule, confirming the addition of the BOC and pyruvyl groups.

Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound, which is 877.9 g/mol . chemicea.compharmaffiliates.com It would also help in confirming the elemental composition of C46H55NO16. chemicea.compharmaffiliates.com

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as carbonyls, esters, and amides, which are key features of the docetaxel backbone and the added moieties.

Chromatographic methods are essential for assessing the purity of this compound and separating it from docetaxel and other related impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for purity assessment. A common method utilizes a C18 column with a gradient of acetonitrile (B52724) and water as the mobile phase. This technique is crucial for achieving purity levels greater than 98%.

Ultra-High-Performance Liquid Chromatography (UPLC): A validated UPLC method is capable of distinguishing this compound from other docetaxel-related impurities, such as epimers and degradation products. Due to the increased hydrophobicity from the BOC group, this compound typically has a different retention time than docetaxel.

UV Absorbance: The compound shares a maximum UV absorbance (λmax) at 232 nm with its analogs, but peak purity algorithms can confirm its structural uniqueness.

The United States Pharmacopeia (USP) provides methods for the analysis of docetaxel and its impurities, which includes this compound. uspnf.com For instance, a system suitability test for docetaxel analysis requires a resolution of not less than 2.0 between this compound and 4-epidocetaxel. uspnf.com

Derivation and Formation Pathways within Docetaxel Synthesis and Degradation

This compound is recognized as a process impurity and a degradation product in the synthesis of docetaxel. chemicea.com Its presence is monitored during the quality control of docetaxel production. chemicea.com The formation of this and other impurities is a critical aspect of pharmaceutical manufacturing, and their levels are carefully controlled to ensure the safety and efficacy of the final drug product.

Several other impurities related to docetaxel synthesis and degradation have been identified, including:

4-Epidocetaxel pharmaffiliates.com

4-Epi-6-oxodocetaxel pharmaffiliates.com

6-Oxodocetaxel pharmaffiliates.com

N-Formyl Docetaxel pharmaffiliates.com

7-O-2,2-Dichloroethoxycarbonyl Docetaxel pharmaffiliates.com

Identification as a Potential Process-Related Impurity or Degradant

This compound is recognized within the pharmaceutical industry as a process-related impurity and potential degradant associated with the manufacturing of Docetaxel. chemicea.comusbio.net Its presence is a critical quality attribute that must be monitored during the synthesis and purification of the final active pharmaceutical ingredient. aquigenbio.com Process-related impurities are chemical substances that are formed during the manufacturing process and are not the intended final product. They can arise from the starting materials, intermediates, or reagents, or through side reactions.

The identification of this compound as an impurity is primarily accomplished through advanced analytical techniques, with High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) being the most common methods. These chromatographic techniques are capable of separating structurally similar compounds, such as Docetaxel and its related impurities, based on their physicochemical properties. For instance, the increased hydrophobicity from the tert-butyloxycarbonyl (BOC) group in this compound can cause it to have a different retention time compared to Docetaxel during analysis.

Regulatory bodies and pharmacopeias, such as the United States Pharmacopeia (USP), list specific impurities for drug substances to ensure their quality, safety, and efficacy. This compound is designated as a USP-related compound for Docetaxel, underscoring its importance in quality control procedures. synzeal.comalentris.orgispstandards.com Manufacturers of Docetaxel are required to develop and validate analytical methods to detect and quantify the levels of this and other impurities to ensure they remain below established acceptance criteria. aquigenbio.comsynzeal.com

Table 1: Analytical and Identification Data for this compound

ParameterValue/DescriptionSource(s)
Compound Name This compound cymitquimica.comsapphirebioscience.com
CAS Number 1021489-55-3 usbio.netaquigenbio.comsynzeal.comsapphirebioscience.compharmaffiliates.comaxios-research.com
Molecular Formula C₄₆H₅₅NO₁₆ usbio.netcymitquimica.comsapphirebioscience.compharmaffiliates.com
Molecular Weight 877.93 g/mol usbio.netcymitquimica.comsapphirebioscience.compharmaffiliates.com
Classification Process-related impurity, Degradant, USP Related Compound chemicea.comusbio.netsynzeal.comalentris.org
Primary Analytical Method High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC)

Investigation of Formation Mechanisms (e.g., Pyruvylation Reactions, Acylation)

The formation of this compound as an impurity is intricately linked to the complex, multi-step synthesis of Docetaxel. Docetaxel itself is a semi-synthetic product derived from a precursor, often 10-deacetylbaccatin III, which is extracted from the needles of the European yew tree (Taxus baccata). google.com The synthesis involves the esterification of the protected baccatin (B15129273) core with a chemically synthesized side chain. google.comgoogle.com The formation of impurities like this compound can occur through side reactions involving reactants, intermediates, or residual reagents used during this synthesis.

The name of the impurity itself provides significant clues to its formation:

O-BOC : This indicates the presence of a tert-butyloxycarbonyl group attached to an oxygen atom. BOC is a very common protecting group used in organic synthesis to temporarily mask the reactivity of amine or hydroxyl functional groups.

N-Pyruvyl : This points to a pyruvyl group (an acyl group derived from pyruvic acid) being attached to a nitrogen atom.

Acylation Reactions: The core of Docetaxel synthesis involves several acylation steps, which are reactions that introduce an acyl group onto a compound. The key esterification step, where the side chain is attached to the baccatin III core, is a type of acylation. google.comacs.org If pyruvic acid or one of its activated forms is present as a contaminant or is generated in situ, it can compete with the desired acylating agent.

Pyruvylation Reactions: Pyruvylation is a specific form of acylation where a pyruvyl group is added to a molecule. The nitrogen atom on the Docetaxel side chain is a nucleophile and is susceptible to acylation. The formation of the N-pyruvyl moiety suggests a reaction between a Docetaxel precursor and a pyruvylating agent. This could happen if, for example, pyruvic acid, a product of glycolysis and a common cellular metabolite, or a related derivative is present during a step where the side-chain nitrogen is meant to be acylated with a different group (like the tert-butoxycarbonyl group in the final Docetaxel molecule) or if it is deprotected. mdpi.comnih.gov

The presence of the O-BOC group suggests that the impurity may form from an intermediate where a hydroxyl group (likely at the C-2' position of the side chain) is protected with a BOC group. If this intermediate reacts with a pyruvylating agent at the side-chain nitrogen before the final deprotection and acylation steps of the main synthesis are completed, this compound can be formed as a byproduct.

Table 2: Potential Formation Reactions and Precursors

Reaction TypeReactant 1 (Docetaxel Precursor)Reactant 2 (Acylating/Pyruvylating Agent)Resulting Moiety
Pyruvylation Docetaxel intermediate with a free amino group on the side chainPyruvic acid or activated derivative (e.g., pyruvoyl chloride)N-Pyruvyl group
Protection Docetaxel intermediate with a free hydroxyl groupDi-tert-butyl dicarbonate (Boc₂O)O-BOC group

The synthesis of Docetaxel requires carefully controlled conditions to maximize the yield of the desired product and minimize the formation of such process-related impurities. google.com The optimization of reaction conditions, purification of intermediates, and control of reagent purity are all critical strategies to limit the presence of this compound in the final drug substance.

Molecular and Cellular Pharmacology of O Boc N Pyruvyl Docetaxel

Evaluation of Microtubule Interaction and Dynamics Modulation

The primary mechanism of action for taxanes like docetaxel (B913) and its derivatives is the stabilization of microtubules, which are crucial components of the cell's cytoskeleton. nih.govnih.gov This stabilization disrupts the dynamic nature of microtubules, leading to cell cycle arrest and ultimately, cell death. nih.govnih.gov

Direct Binding Studies with Tubulin

O-BOC-N-Pyruvyl Docetaxel, like its parent compound docetaxel, is believed to exert its anticancer effects by binding to tubulin. nih.gov Docetaxel itself binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization. drugbank.comnih.gov This action is distinct from other mitotic inhibitors like vinca (B1221190) alkaloids, which prevent microtubule formation. sketchy.com The binding of docetaxel to microtubules is a high-affinity interaction. drugbank.com

The structural modifications in this compound, specifically the tert-butyloxycarbonyl (BOC) and pyruvyl groups, may influence its binding affinity to β-tubulin. The C13 side chain of taxanes is critical for their selectivity in binding to microtubules over un-assembled tubulin. elifesciences.org The interaction between the drug and tubulin involves the formation of hydrogen bonds with key amino acid residues, such as βHis229. elifesciences.org

Assessment of Microtubule Assembly and Disassembly Kinetics

By binding to and stabilizing microtubules, this compound is expected to prevent their depolymerization. This disruption of normal microtubule dynamics is a hallmark of taxane (B156437) activity. nih.govplos.org In sensitive cancer cells, treatment with docetaxel leads to the formation of stable microtubule bundles, a visual indicator of its effect on microtubule dynamics. nih.gov Conversely, in resistant cells, this microtubule bundling is not observed, indicating an impaired interaction between the drug and its target. nih.gov

The stabilization of microtubules by taxanes prevents the normal formation and disassembly of the mitotic spindle, which is essential for cell division. plos.org This leads to an arrest of the cell cycle, a key aspect of the compound's anticancer activity. sketchy.com

Cellular Response Profiling in Cancer Cell Lines

The interaction of this compound with microtubules triggers a cascade of cellular events, ultimately leading to the inhibition of cancer cell growth and proliferation.

Analysis of Cell Cycle Perturbation (e.g., Mitotic Spindle Formation, G2/M Arrest)

A primary consequence of microtubule stabilization by this compound is the disruption of mitotic spindle formation, leading to cell cycle arrest. sketchy.comoncotarget.com This arrest predominantly occurs at the G2/M phase of the cell cycle. nih.gov This effect has been observed in various cancer cell lines treated with docetaxel. nih.gov For instance, in human renal clear cell carcinoma cells, docetaxel was found to induce G2/M arrest in a dose-dependent manner. nih.gov Similarly, in prostate cancer cells, docetaxel treatment leads to a significant accumulation of cells in the G2/M phase. oncotarget.com In some cases, this G2/M arrest can be followed by mitotic catastrophe, a mode of cell death characterized by aberrant mitosis. nih.gov

Cell LineTreatmentEffect on Cell CycleReference
Human Renal Clear Cell CarcinomaDocetaxelDose-dependent G2/M arrest nih.gov
Prostate Cancer (C4-2, PC3)DocetaxelArrest of cells in G2/M phase oncotarget.com
Gastric Cancer (MKN-45)DocetaxelIncreased population of G2-M phase-arrested cells mdpi.com
Breast Cancer (MCF-7, MDA-mb-231)DocetaxelMitotic catastrophe nih.gov

Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Necroptosis, Autophagy)

The ultimate fate of cancer cells following treatment with this compound is often programmed cell death. The most well-documented pathway is apoptosis. Docetaxel has been shown to induce apoptosis in a variety of cancer cells, including prostate and breast cancer. nih.govoncotarget.com The induction of apoptosis can be mediated through the modulation of key regulatory proteins. For example, docetaxel can lead to a decrease in the anti-apoptotic protein Bcl-2 and an increase in pro-apoptotic proteins like Bad, caspase-3, and caspase-9. nih.gov

In addition to apoptosis, other forms of programmed cell death, such as necroptosis and autophagy, can be influenced by taxane treatment. Necroptosis is a form of programmed necrosis that can be triggered in response to certain stimuli and involves the RIPK1/RIPK3 pathway. nih.govmdpi.comoncotarget.com Some studies suggest that inducing necroptosis could be a strategy to overcome resistance to apoptosis-inducing chemotherapies. mdpi.com

Autophagy is a cellular process of self-digestion that can have a dual role in cancer, either promoting survival or contributing to cell death. oncotarget.comnih.gov In some contexts, docetaxel has been found to induce a protective autophagy in cancer cells, and inhibiting this process can enhance the drug's therapeutic efficacy. nih.gov The interplay between these cell death pathways is complex and can be cell-type dependent.

Cell Death PathwayRole in Response to DocetaxelKey MediatorsReference
ApoptosisPrimary mechanism of cell death.Bcl-2 family proteins, Caspases nih.gov
NecroptosisPotential alternative death pathway, especially in apoptosis-resistant cells.RIPK1, RIPK3, MLKL nih.govmdpi.comoncotarget.com
AutophagyCan be protective, and its inhibition can enhance docetaxel's effect.Beclin-1, p62/SQSTM1 nih.govoncotarget.comnih.gov

Impact on Cell Proliferation and Viability

The culmination of microtubule disruption and induction of cell death pathways is the inhibition of cancer cell proliferation and a reduction in cell viability. The cytotoxic effects of docetaxel have been demonstrated across numerous cancer cell lines. nih.gov For example, in three different human prostate cancer cell lines (PC-3, LNCaP, and DU-145), docetaxel induced cytotoxicity in a dose-dependent manner. nih.gov The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, can vary between different cell lines, indicating varying sensitivities to the drug. nih.govnih.gov

The development of resistance to docetaxel is a significant clinical challenge. mdpi.comarchivesofmedicalscience.com Resistant cells often exhibit a reduced sensitivity to the drug's anti-proliferative effects. mdpi.com

Cell LineIC50 of DocetaxelReference
PC-3 (Prostate Cancer)3.72 nM nih.gov
DU-145 (Prostate Cancer)4.46 nM nih.gov
LNCaP (Prostate Cancer)1.13 nM nih.gov
A549 (Non-small cell lung cancer)11.2 ng/mL (for DTX-PMs) nih.gov

Investigations into Intracellular Signaling Pathways and Molecular Targets

The primary mechanism of action for this compound, like its parent compound docetaxel, is the targeting of microtubules. It is believed to exert its anticancer effects by stabilizing microtubules, which prevents their depolymerization and disrupts the normal function of the cytoskeleton. This interference leads to cell cycle arrest, primarily at the G2/M phase, and ultimately induces apoptosis (programmed cell death) in rapidly dividing cancer cells.

The structural modifications in this compound, specifically the tert-butyloxycarbonyl (BOC) protective group and the pyruvyl moiety, are hypothesized to influence its binding affinity to β-tubulin. While the core mechanism remains the same as docetaxel, these alterations may affect the compound's metabolic stability and pharmacokinetic profile.

Further research into the intracellular signaling pathways affected by this compound suggests it may also influence apoptotic pathways by modulating the expression of key regulatory proteins. Specifically, it is thought to impact the expression of Bcl-2 and Bcl-xL, which are crucial for regulating cell survival in cancer cells. By counteracting these anti-apoptotic proteins, the compound enhances its pro-apoptotic effects.

Studies on docetaxel have shown that its cytotoxic effects can be concentration-dependent, inducing aberrant mitosis followed by necrosis at lower concentrations and mitotic arrest followed by apoptosis at higher concentrations. nih.gov It is plausible that this compound exhibits similar concentration-dependent mechanisms. The activation of various signaling pathways, including the PI3K/Akt pathway, has been implicated in the cytotoxic effects of docetaxel and its combinations, suggesting that this compound could also modulate these pathways. nih.gov

Comparative Pharmacodynamic Studies with Docetaxel and other Taxanes

Comparative studies between docetaxel and other taxanes, such as paclitaxel (B517696), provide a framework for understanding the potential pharmacodynamic profile of this compound. Docetaxel is considered a semi-synthetic analog of paclitaxel, developed to improve upon its pharmacological properties.

Potency and Efficacy:

Docetaxel is reported to be approximately twice as potent as an inhibitor of microtubule depolymerization compared to paclitaxel. nih.govdrugbank.com This increased potency is attributed to its higher binding affinity to β-tubulin. cancernetwork.com While direct comparative data for this compound is not extensively available, its structural modifications are intended to potentially enhance metabolic stability, which could influence its efficacy.

In clinical settings, docetaxel has shown superior or comparable efficacy to paclitaxel in various cancers, including breast and gastric cancer, although outcomes can be schedule-dependent. cancernetwork.comnih.gov For instance, in some breast cancer trials, docetaxel demonstrated higher response rates than paclitaxel. waocp.org However, in other studies, weekly paclitaxel showed a trend towards better outcomes compared to docetaxel administered every three weeks. cancernetwork.com

Pharmacodynamic Differences:

The table below summarizes key pharmacodynamic differences observed in comparative studies between docetaxel and paclitaxel, which can provide context for the anticipated properties of this compound.

FeatureDocetaxelPaclitaxelThis compound (Hypothesized)
Microtubule Binding Higher affinity to β-tubulin cancernetwork.comLower affinity compared to docetaxelPotentially altered binding affinity due to structural modifications
Potency More potent inhibitor of microtubule depolymerization nih.govdrugbank.comLess potent than docetaxelMay have enhanced metabolic stability, potentially affecting overall activity
Cell Cycle Arrest Induces G2/M phase arrest wikipedia.orgurology-textbook.comInduces G2/M phase arrest wikipedia.orgSimilar mechanism of inducing G2/M phase arrest is expected
Apoptosis Induction Modulates Bcl-2 and Bcl-xL expression Induces apoptosis pharmgkb.orgExpected to influence apoptotic pathways, similar to docetaxel

Resistance Profile:

An important aspect of taxane pharmacodynamics is the potential for drug resistance. Interestingly, some tumors that have developed resistance to paclitaxel have shown sensitivity to docetaxel, suggesting a lack of complete cross-resistance between the two agents. pharmgkb.org This difference may be due to their distinct interactions with microtubules and cellular efflux pumps. The unique structure of this compound might also offer a different resistance profile, although this requires further investigation.

Preclinical Efficacy Studies of O Boc N Pyruvyl Docetaxel

In Vivo Antitumor Efficacy in Murine Xenograft Models

Correlation of Antitumor Response with Histopathological and Molecular Biomarkers

Therefore, the requested article cannot be generated at this time due to the absence of the necessary foundational research data in the public domain.

Mechanisms of Acquired and Intrinsic Resistance in Preclinical Settings

Preclinical investigations into the efficacy of novel taxane (B156437) derivatives, such as O-BOC-N-Pyruvyl Docetaxel (B913), invariably focus on understanding and overcoming the mechanisms of drug resistance that limit the therapeutic potential of established agents like Docetaxel. Acquired and intrinsic resistance are multifactorial phenomena, and in vitro and in vivo preclinical models are crucial for elucidating the molecular underpinnings of these processes. The primary mechanisms of resistance to taxanes that are subject to intense scrutiny in preclinical settings include the overexpression of drug efflux pumps, alterations in the drug's target protein, tubulin, and the modulation of apoptotic signaling pathways.

Role of Drug Efflux Transporters (e.g., P-glycoprotein)

One of the most well-characterized mechanisms of multidrug resistance (MDR) in cancer cells is the active efflux of chemotherapeutic agents, which reduces the intracellular drug concentration to sub-lethal levels. nih.gov This process is primarily mediated by ATP-binding cassette (ABC) transporters, with P-glycoprotein (P-gp), encoded by the ABCB1 gene, being a prominent member. nih.gov

Preclinical studies consistently demonstrate that overexpression of P-gp is a significant factor in acquired resistance to Docetaxel. nih.govoaepublish.com In various cancer cell line models, including those derived from prostate and breast cancers, cells selected for Docetaxel resistance exhibit marked upregulation of P-gp. nih.govresearchgate.net For instance, in Docetaxel-resistant castration-resistant prostate cancer (CRPC) cell lines (DU145/TXR, PC-3/TXR, and CWR22/TXR), a distinct upregulation of the ABCB1 gene was observed, which was shown to be essential for the resistance phenotype. nih.gov

The functional role of P-gp in conferring resistance is confirmed in preclinical models through the use of P-gp inhibitors. Co-administration of potent P-gp antagonists, such as elacridar (B1662867) or ritonavir (B1064), has been shown to reverse Docetaxel resistance in resistant cell lines, thereby restoring sensitivity to the cytotoxic effects of the drug. oaepublish.comresearchgate.net These findings underscore the importance of evaluating the interaction of new Docetaxel derivatives like O-BOC-N-Pyruvyl Docetaxel with P-gp. A key objective in the development of next-generation taxanes is to design molecules that are poor substrates for P-gp, thus circumventing this major resistance mechanism. nih.gov

Table 1: Preclinical findings on the role of P-glycoprotein in Docetaxel resistance.
Cancer ModelKey FindingsTherapeutic Strategy InvestigatedReference
Castration-Resistant Prostate Cancer (CRPC) Cell Lines (DU145, PC-3, CWR22)Upregulation of the P-glycoprotein-encoding gene ABCB1 in Docetaxel-resistant cells.Not specified nih.gov
Prostate Cancer Cell Lines (DU-145DOC10 and 22Rv1DOC8)The ABCB1 (P-gp) gene was highly up-regulated in Docetaxel-resistant cell lines.Use of P-gp inhibitors ritonavir and elacridar to reverse resistance. oaepublish.com
Prostate Cancer Cell Lines (PC3-DR)Overexpression of P-glycoprotein (P-gp, MDR1) is a major contributor to Docetaxel resistance.Not specified researchgate.net
Lung, Ovarian, and Cervical Cancer PatientsClinical trial assessing the P-gp inhibitor tariquidar (B1662512) in combination with docetaxel.Combination therapy with a P-gp inhibitor. nih.gov

Alterations in Tubulin Isotypes and Post-Translational Modifications

The cellular target of Docetaxel is the β-tubulin subunit of microtubules. nih.gov By binding to β-tubulin, Docetaxel stabilizes microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.govnih.gov Alterations in the expression of different β-tubulin isotypes or post-translational modifications of tubulin can impact the binding affinity of Docetaxel and the dynamics of microtubules, thereby conferring resistance. nih.govresearchgate.net

Preclinical studies have extensively documented the association between altered β-tubulin isotype expression and Docetaxel resistance. nih.govresearchgate.net Of the various isotypes, the overexpression of class III β-tubulin (TUBB3) is most frequently implicated in taxane resistance across a range of tumor types, including prostate, breast, and lung cancer. researchgate.netaacrjournals.orgresearchgate.net In prostate cancer models, increased expression of class III β-tubulin is correlated with the acquisition of Docetaxel resistance. researchgate.net Conversely, knockdown of class III β-tubulin has been shown to re-sensitize resistant cells to Docetaxel. mdpi.com

In addition to class III, other β-tubulin isotypes have also been implicated in Docetaxel resistance. For example, in Docetaxel-resistant MCF-7 breast cancer cells, mRNA levels of class I, II, III, and IVa β-tubulin were found to be overexpressed. researchgate.net The differential expression of tubulin isotypes can alter the dynamic instability of microtubules, making them less susceptible to the stabilizing effects of Docetaxel. nih.gov Therefore, a critical component of the preclinical evaluation of this compound would be to assess its efficacy in cancer models with well-characterized tubulin isotype expression profiles.

Table 2: Preclinical findings on the role of tubulin alterations in Docetaxel resistance.
Cancer ModelAltered Tubulin IsotypeEffect on Docetaxel SensitivityReference
Prostate CancerIncreased Class III β-tubulin (TUBB3)Correlates with resistance and poor prognosis. aacrjournals.orgresearchgate.net
Breast Cancer (MCF-7)Overexpression of Class I, II, III, and IVa β-tubulin mRNA.Associated with acquired Docetaxel resistance. researchgate.net
Breast Cancer (MDA-MB-231)Increased expression of Class II, IVb, and VI β-tubulin mRNA.Associated with acquired Docetaxel resistance. researchgate.net
Ovarian CancerHigh expression of Class III β-tubulinAssociated with paclitaxel (B517696) resistance. nih.gov

Modulation of Apoptotic Regulators

The ultimate goal of chemotherapy is to induce apoptosis in cancer cells. Evasion of apoptosis is a hallmark of cancer and a significant mechanism of chemoresistance. nih.gov Docetaxel-induced mitotic arrest is a potent trigger for apoptosis, but alterations in the expression and function of pro- and anti-apoptotic proteins can uncouple this event from cell death. nih.govnih.gov

Preclinical studies have identified several apoptotic regulators that are modulated in Docetaxel-resistant cancer cells. One key protein is B-cell lymphoma 2 (Bcl-2), an anti-apoptotic protein that can prevent the release of cytochrome c from mitochondria, a critical step in the intrinsic apoptotic pathway. Overexpression of Bcl-2 has been associated with Docetaxel resistance in various cancer models. oaepublish.com

Another important anti-apoptotic protein implicated in Docetaxel resistance is clusterin. nih.gov This stress-induced protein has been shown to be upregulated in response to chemotherapy and to confer treatment resistance in prostate cancer cells. nih.gov Preclinical studies have demonstrated that antisense knockdown of clusterin can overcome chemoresistance and enhance Docetaxel-induced apoptosis. nih.gov

Furthermore, defects in the p53 tumor suppressor pathway can also contribute to Docetaxel resistance. oaepublish.com Wild-type p53 can promote apoptosis in response to cellular stress, and its inactivation can therefore lead to a failure to execute the apoptotic program following Docetaxel treatment. mdpi.com The preclinical assessment of this compound should therefore include its evaluation in cell lines with varying status of key apoptotic regulators to determine its efficacy in overcoming resistance mediated by the evasion of apoptosis.

Table 3: Preclinical findings on the role of apoptotic regulators in Docetaxel resistance.
Cancer ModelApoptotic RegulatorAlterationEffect on Docetaxel ResistanceReference
Prostate CancerBcl-2Increased expressionContributes to resistance. oaepublish.com
Prostate CancerClusterinUpregulationInhibits apoptosis and confers resistance. nih.gov
Various Cancersp53Loss of functionContributes to resistance. oaepublish.com
Prostate CancerSTEAP1KnockdownDecreased sensitivity to docetaxel. mdpi.com

Preclinical Pharmacokinetic and Pharmacodynamic Pk/pd Characterization of O Boc N Pyruvyl Docetaxel

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species

The ADME profile of a prodrug like O-BOC-N-Pyruvyl Docetaxel (B913) is critical to understanding its potential therapeutic window and disposition in the body. Preclinical studies in various animal models are essential to predict its behavior in humans.

Metabolic Profiling and Identification of Biotransformation Pathways

Metabolic profiling would aim to identify the metabolic fate of O-BOC-N-Pyruvyl Docetaxel. The primary expected biotransformation pathway is the conversion to the active drug, Docetaxel. Subsequent metabolism would likely follow the known pathways of Docetaxel, which is extensively metabolized, primarily in the liver. nih.govnih.gov The main metabolites of Docetaxel are products of oxidation of the tert-butyl ester group, mediated by cytochrome P450 enzymes. nih.govdrugbank.com

Investigation of Enzymatic Hydrolysis and Prodrug Activation to Docetaxel

As an ester-linked prodrug, this compound is anticipated to undergo enzymatic hydrolysis to release active Docetaxel. mdpi.com Esterases, which are ubiquitous in the body, are the primary enzymes responsible for the cleavage of ester bonds in many prodrugs, leading to their activation. researchgate.netscirp.org In vitro studies using plasma and liver microsomes from preclinical species and humans would be necessary to confirm the specific esterases involved and the rate of conversion. mdpi.com The efficiency of this conversion is a key determinant of the prodrug's efficacy.

Tissue Distribution and Accumulation Patterns

Following administration, the distribution of this compound and the released Docetaxel would be evaluated in various tissues. Docetaxel is known to distribute widely into most tissues, with low concentrations typically found in the central nervous system. nih.govnih.gov Studies with radiolabeled this compound in preclinical models would provide quantitative data on its tissue penetration and accumulation, including in tumor tissues. The goal of many Docetaxel prodrug strategies is to alter the tissue distribution profile to enhance tumor targeting and reduce exposure to healthy tissues. nih.govresearchgate.net

Elimination Routes and Excretion Balance

The elimination of this compound and its metabolites would be investigated through excretion balance studies. For Docetaxel, the primary route of elimination is through hepatobiliary excretion, with a significant portion of the administered dose being excreted in the feces as the parent drug or its hydroxylated metabolites. nih.govnih.gov It is expected that this compound, after its conversion to Docetaxel, would follow a similar elimination pattern.

In Vitro and In Vivo Stability in Biological Media (e.g., Plasma, Microsomes)

The stability of this compound is a critical factor for its successful development. In vitro stability studies in plasma and liver microsomes from different species, including humans, would provide insights into its susceptibility to enzymatic degradation and inform the prediction of its in vivo half-life. mdpi.com For instance, the half-life of a similar oligo(lactic acid)-docetaxel prodrug was found to be shorter in rat plasma compared to human plasma due to higher esterase activity in rodents. mdpi.com In vivo stability studies in preclinical models would further confirm these findings and establish the pharmacokinetic profile of the prodrug, including its rate of conversion to Docetaxel under physiological conditions. nih.gov The goal is to design a prodrug that is stable enough in circulation to reach the target site before being converted to the active drug. mdpi.comnih.gov

Data Tables

Establishment of Preclinical PK/PD Correlations for Efficacy

A comprehensive review of publicly available scientific literature and research databases reveals no specific studies detailing the preclinical pharmacokinetic and pharmacodynamic (PK/PD) correlations for the efficacy of this compound. While extensive research exists for the parent compound, Docetaxel, information regarding this particular derivative is limited to its chemical identity and availability for laboratory use.

The establishment of PK/PD correlations is a critical step in the preclinical development of a new chemical entity. This process typically involves in vivo studies in relevant animal models to understand the relationship between the drug's concentration in the body over time (pharmacokinetics) and its therapeutic effect (pharmacodynamics). Key pharmacokinetic parameters such as clearance, volume of distribution, and half-life are determined. These are then correlated with pharmacodynamic endpoints, which for an anti-cancer agent, would include measures of tumor growth inhibition or regression.

Without specific preclinical studies on this compound, it is not possible to provide detailed research findings or construct data tables illustrating its PK/PD profile and efficacy correlations. Such data would be foundational to understanding its potential as a therapeutic agent and for designing future clinical trials.

The scientific community awaits the publication of research that specifically investigates the in vivo behavior and anti-tumor activity of this compound to elucidate its PK/PD characteristics.

Structure Activity Relationship Sar Studies of O Boc N Pyruvyl Docetaxel

Influence of the Pyruvyl Moiety on Tubulin Binding and Cytotoxicity

There is no publicly available scientific literature or research data detailing the synthesis, biological evaluation, or specific influence of a pyruvyl moiety at the C3'-N position of docetaxel (B913) on its tubulin binding affinity or cytotoxic effects. The pyruvyl group, with its ketone and methyl functionalities, represents a unique modification for which the impact on the critical interactions between the docetaxel analogue and the β-tubulin binding pocket has not been investigated or reported.

To understand the potential effects of such a modification, researchers would typically undertake a series of studies including:

Synthesis: Chemical synthesis of O-BOC-N-Pyruvyl Docetaxel.

In vitro Cytotoxicity Assays: Testing the compound against various cancer cell lines to determine its half-maximal inhibitory concentration (IC50) values.

Tubulin Polymerization Assays: Directly measuring the compound's ability to promote tubulin assembly and stabilize microtubules.

Without such studies, any discussion on the influence of the pyruvyl group would be purely speculative and would not meet the standards of scientific accuracy.

Computational Modeling and Molecular Docking Analysis to Elucidate Binding Interactions

No computational modeling or molecular docking studies specifically analyzing the binding interactions of this compound with tubulin have been published. Such studies are invaluable for providing insights at the atomic level into how a novel analog interacts with its target.

A typical molecular docking analysis would involve:

Building a 3D model of this compound.

Utilizing a crystal structure of the β-tubulin protein.

Docking the ligand (the docetaxel analog) into the binding site of the receptor (tubulin) using specialized software.

Analyzing the predicted binding poses to identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

These analyses help to rationalize the observed biological activity and can predict the potential impact of a novel functional group. For instance, a docking study could predict whether the ketone group of the pyruvyl moiety forms new hydrogen bonds with amino acid residues in the binding pocket or if the methyl group creates steric clashes.

In the absence of such studies for this compound, a detailed elucidation of its binding interactions is not possible.

Advanced Drug Delivery System Research for O Boc N Pyruvyl Docetaxel

Development and Evaluation of Nanocarrier-Based Formulations (e.g., Polymeric Micelles, Nanoparticles)

There is no available research literature detailing the development or evaluation of nanocarrier-based formulations, such as polymeric micelles or nanoparticles, specifically for O-BOC-N-Pyruvyl Docetaxel (B913). Research in this domain has been extensively conducted for Docetaxel to improve its solubility and therapeutic profile, but these findings cannot be attributed to O-BOC-N-Pyruvyl Docetaxel.

Encapsulation Efficiency and Controlled Release Kinetics

Specific data regarding the encapsulation efficiency of this compound in any nanocarrier system or its controlled release kinetics from such a system are not present in the current body of scientific literature. Studies on Docetaxel have established various encapsulation and release profiles in different nanoformulations, but this data is specific to the physicochemical properties of Docetaxel.

Targeted Delivery Strategies for Enhanced Cellular Uptake

No studies have been published that investigate targeted delivery strategies for this compound. The design of targeted delivery systems, which often involves conjugating ligands to the surface of nanocarriers to enhance cellular uptake by specific cells, has been explored for Docetaxel but not for its O-BOC-N-Pyruvyl derivative.

In Vitro and In Vivo Performance of Nanoassemblies

There is a lack of published in vitro and in vivo data on the performance of nanoassemblies specifically designed for this compound. Consequently, no data tables or detailed research findings on the efficacy or pharmacokinetic behavior of such formulations can be provided.

Prodrug-Based Delivery Enhancements and Bioreversible Linkers

While this compound is a derivative of Docetaxel, there is no research available that characterizes it as a prodrug intended for enhanced delivery or that describes the use of bioreversible linkers in its design for therapeutic purposes. The focus of its presence in the literature is as an analytical standard.

Analytical Methodologies for Research and Impurity Profiling

Development and Validation of Quantitative Analytical Methods in Complex Matrices

Quantitative analysis of O-BOC-N-Pyruvyl Docetaxel (B913), often present at trace levels, requires highly sensitive and specific analytical methods. The development and validation of these methods are guided by international standards, such as the ICH Guidelines Q2(R1), ensuring parameters like specificity, linearity, range, precision, accuracy, and robustness are thoroughly evaluated. researchgate.net

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), is the cornerstone for the analysis of Docetaxel and its related impurities, including O-BOC-N-Pyruvyl Docetaxel. nih.gov These methods are designed to provide sufficient resolution between the main Docetaxel peak and the peaks of all potential process-related impurities and degradation products.

The development of a suitable HPLC method involves optimizing several chromatographic parameters to achieve the desired separation. Key considerations include the choice of a stationary phase (typically a C8 or C18 column), the composition of the mobile phase (often a mixture of acetonitrile (B52724) and water or a buffer), the flow rate, and the column temperature. nih.govnih.gov Detection is commonly performed using ultraviolet (UV) spectrophotometry, typically at a wavelength around 230 nm, where the taxane (B156437) structure exhibits significant absorbance. nih.govresearchgate.net

Validation of these HPLC methods demonstrates their suitability for quantitative purposes. For instance, linearity is typically established across a concentration range relevant to the expected levels of impurities. researchgate.net The limit of detection (LOD) and limit of quantification (LOQ) are determined to define the sensitivity of the method, which is critical for impurity analysis. nih.gov For example, in methods developed for Docetaxel, LOQ values for impurities are often established at levels below 0.2 µg/mL. nih.gov

Below is a table summarizing typical chromatographic conditions used in the analysis of Docetaxel and its related substances, which would be applicable for the quantification of this compound.

ParameterCondition 1Condition 2Condition 3
Stationary Phase μ-Bondapak C18 ColumnCapcell Pak C8 Column (4.6 mm × 150 mm, 5 µm)Zorbax Eclipse Plus C18
Mobile Phase Acetonitrile / Water (40/60 v/v)Acetonitrile / Triple Distilled Water (40/60, v/v)Acetonitrile / Water (45/55 v/v)
Flow Rate 1.2 mL/min1.0 mL/min1.5 mL/min
Detection Wavelength 230 nm230 nm232 nm
Internal Standard CelecoxibPaclitaxel (B517696)Not Specified
Reference nih.govresearchgate.net nih.gov researchgate.net

This table is interactive. Click on the headers to sort.

For applications requiring higher sensitivity and specificity, such as analyzing this compound in biological matrices like human plasma or serum, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method. nih.govunil.ch This technique couples the separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. unil.ch

In a typical LC-MS/MS method, after chromatographic separation, the analyte is ionized (e.g., via electrospray ionization - ESI) and detected by a triple quadrupole mass spectrometer. nih.gov The analysis is performed in multiple reaction monitoring (MRM) mode, which provides exceptional specificity by monitoring a specific precursor-to-product ion transition. For Docetaxel, a common transition monitored is m/z 830.3 → 548.8. nih.gov A similar targeted approach would be developed for this compound, based on its molecular weight of 877.93 g/mol , by identifying its unique precursor ion and a stable product ion. pharmaffiliates.com

The advantages of LC-MS/MS include extremely low limits of quantification, often in the picogram per milliliter (pg/mL) to nanogram per milliliter (ng/mL) range, and a reduced likelihood of interference from matrix components. thermofisher.cnnih.gov Method validation for Docetaxel in human plasma has demonstrated calibration curves ranging from 1-500 ng/mL with high accuracy and precision. nih.gov Such methods allow for detailed pharmacokinetic studies and the sensitive monitoring of impurities in biological systems.

ParameterTypical Value/Condition
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Ionization Source Electrospray Ionization (ESI), Positive Mode
Detector Triple Quadrupole Mass Spectrometer
Analysis Mode Multiple Reaction Monitoring (MRM)
Docetaxel Transition (m/z) 830.3 → 548.8 nih.gov
Internal Standard Paclitaxel nih.gov
Achievable LLOQ 0.25 ng/mL to 1 ng/mL nih.govthermofisher.cn

This table provides an overview of typical parameters for LC-MS/MS analysis of taxanes.

Stability-Indicating Assays for Research Formulations and Biological Samples

A stability-indicating analytical method is a validated quantitative procedure that can accurately detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It is crucial that the assay can also separate and quantify any degradation products that are formed. nih.gov For Docetaxel, and by extension its related compounds like this compound, developing such assays is fundamental for determining the shelf-life of drug products and for analyzing samples from stability studies. nih.gov

The development of a stability-indicating HPLC method involves subjecting the drug substance to forced degradation under various stress conditions, including acid, base, oxidation, heat, and photolysis. nih.gov The goal is to generate potential degradation products and demonstrate that the analytical method can resolve the main drug peak from all degradant peaks, thus proving its specificity. nih.govnih.gov For example, studies on Docetaxel have shown that it is susceptible to degradation under basic conditions, leading to the formation of impurities such as 7-epi-docetaxel (B601182). nih.gov

The successful validation of a stability-indicating method is confirmed by assessing peak purity using a photodiode array (PDA) detector and achieving mass balance, where the sum of the assay of the drug and the levels of impurities and degradants closely approximates 100%. nih.gov Any analytical method used for the quality control of Docetaxel must be able to separate this compound from Docetaxel and any potential degradants that may form during the product's lifecycle.

Isolation and Characterization of Related Substances and Potential Degradation Products

The definitive identification of impurities and degradation products requires their isolation from the bulk drug substance or formulation, followed by structural characterization. This compound serves as a reference standard for such activities, aiding in the positive identification and quantification of this specific impurity in Docetaxel samples. aquigenbio.com

The isolation process for impurities in Docetaxel has been accomplished using preparative chromatographic techniques like Medium Pressure Liquid Chromatography (MPLC). nih.gov This allows for the collection of a sufficient quantity of the purified impurity for subsequent structural analysis.

Once an impurity is isolated, its chemical structure is elucidated using a combination of advanced spectroscopic techniques. These typically include:

Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation patterns, which helps in identifying the molecular structure. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (1D) and two-dimensional (2D) NMR experiments (e.g., ¹H NMR, ¹³C NMR, COSY, HSQC) are used to provide detailed information about the connectivity of atoms within the molecule, allowing for unambiguous structure determination. nih.govnih.gov

The characterization of several process-related impurities and degradation products of Docetaxel, such as 7-epi-docetaxel and 10-deacetyl baccatin (B15129273) III, has been reported in the scientific literature using these methods. nih.govnih.gov A similar rigorous characterization would be applied to any newly discovered unknown impurity, while the availability of a qualified reference standard for this compound facilitates its routine monitoring.

Future Research Directions and Translational Perspectives

Exploration of Differential Antitumor Activity in Specific Cancer Types in Preclinical Models

Currently, there is a lack of published preclinical studies investigating the antitumor activity of O-BOC-N-Pyruvyl Docetaxel (B913) in any specific cancer type. Future research should prioritize a systematic evaluation of its efficacy across a panel of human cancer cell lines, similar to the preclinical evaluations performed for docetaxel and other derivatives. nih.govrsc.orgnih.gov

Key areas for investigation would include, but not be limited to:

In Vitro Cytotoxicity: Determining the half-maximal inhibitory concentration (IC50) of O-BOC-N-Pyruvyl Docetaxel in a diverse range of cancer cell lines (e.g., breast, lung, prostate, ovarian) would be a foundational step. nih.gov This would help identify cancer types that are potentially sensitive to this specific modification of the docetaxel structure.

Human Tumor Xenograft Models: Following in vitro screening, promising results should be validated in vivo using xenograft models. rsc.orgnih.gov These studies would involve implanting human tumor cells into immunocompromised mice to assess the ability of this compound to inhibit tumor growth, or even induce regression, in a live biological system.

A comparative analysis with docetaxel would be essential throughout these studies to determine if the O-BOC-N-pyruvyl modification offers any therapeutic advantage.

Table 1: Proposed Preclinical Models for Initial Antitumor Activity Screening of this compound

Cancer Type Proposed Cell Lines In Vivo Model
Breast Cancer MCF-7, MDA-MB-231 Nude Mouse Xenograft
Lung Cancer A549, NCI-H460 Nude Mouse Xenograft
Prostate Cancer PC-3, DU145 Nude Mouse Xenograft

Investigation of Immunomodulatory Effects in Preclinical Systems

The immunomodulatory properties of this compound have not been reported in any preclinical systems. Research into the parent compound, docetaxel, has shown that it can influence the tumor microenvironment and host immune responses. nih.govmdpi.com Therefore, a crucial future direction would be to investigate whether this compound retains or modifies these immunomodulatory capabilities.

Prospective preclinical studies should aim to:

Assess the impact on various immune cell populations, such as T-lymphocytes, natural killer (NK) cells, and myeloid-derived suppressor cells (MDSCs). mdpi.com

Evaluate the production of cytokines and chemokines following treatment.

Utilize syngeneic tumor models with competent immune systems to understand the interplay between the compound's cytotoxic and immunomodulatory effects.

Understanding these effects is critical for positioning this compound for potential use in immuno-oncology combination therapies.

Potential for Combined Modality Approaches with Radiation or Other Therapies in Preclinical Studies

There are no preclinical data on the use of this compound in combination with radiation or other therapeutic agents. The taxane (B156437) class of drugs, including docetaxel, has been shown to act as radiosensitizers, enhancing the efficacy of radiation therapy in preclinical models. nih.gov This synergistic potential is a significant area for future investigation for this compound.

Future preclinical research should explore:

Combination with Radiation: In vitro and in vivo studies are needed to determine if this compound can sensitize cancer cells to radiation. This would involve treating cancer cells or tumor-bearing animals with the compound prior to or concurrently with radiation and measuring the enhancement of the radiation effect. nih.gov

Combination with Other Chemotherapies: Preclinical studies have demonstrated the synergistic effects of docetaxel with agents like 5-fluorouracil, cyclophosphamide, and etoposide. nih.gov Similar studies should be conducted for this compound to identify potential combination regimens that could offer superior antitumor activity.

Table 2: Potential Combination Therapies for Preclinical Investigation with this compound

Combination Modality Rationale Based on Parent Compound (Docetaxel) Preclinical Models
Radiation Therapy Radiosensitizing properties In vitro clonogenic assays, in vivo tumor growth delay studies
Platinum-based Agents Synergistic cytotoxicity Cell viability assays, xenograft models
Anthracyclines Complementary mechanisms of action Combination index studies, in vivo efficacy studies

Application in Chemoresistance Reversal Strategies in Preclinical Models

The potential of this compound in overcoming chemoresistance is currently unknown. The development of resistance to taxanes is a significant clinical challenge, and novel derivatives are often evaluated for their ability to circumvent these resistance mechanisms. aacrjournals.orgnih.gov For instance, the docetaxel derivative cabazitaxel (B1684091) was specifically developed to be active in taxane-resistant tumors. aacrjournals.org

A critical avenue for future research would be to assess the activity of this compound in preclinical models of chemoresistance. This would involve:

In Vitro Studies: Testing the compound on cancer cell lines that have been made resistant to docetaxel or other chemotherapeutic agents. A lower IC50 in resistant cells compared to the parent compound would indicate a potential to overcome resistance.

In Vivo Models of Acquired Resistance: Evaluating the efficacy of this compound in animal models bearing tumors that have become resistant to docetaxel after an initial response. aacrjournals.org

These studies would be vital in determining if this compound offers an advantage in treating tumors that have failed prior chemotherapy regimens.

Q & A

Q. What are the established synthetic pathways for O-BOC-N-Pyruvyl Docetaxel, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves sequential protection-deprotection steps of the docetaxel backbone. The tert-butoxycarbonyl (BOC) group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions. Critical intermediates are characterized using 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity. Purity is validated via reverse-phase HPLC with UV detection at 227 nm, referencing pharmacopeial standards .

Q. Which in vitro and in vivo models are most suitable for evaluating the pharmacokinetic profile of this compound?

Methodological Answer: In vitro assays include plasma protein binding (equilibrium dialysis) and metabolic stability in liver microsomes. In vivo, murine xenograft models are used to assess bioavailability and tissue distribution. Pharmacokinetic parameters (e.g., CmaxC_{\text{max}}, t1/2t_{1/2}) are derived from LC-MS/MS analysis of plasma samples, with non-compartmental modeling for AUC calculations .

Q. How is the stability of this compound assessed under varying pH and temperature conditions?

Methodological Answer: Accelerated stability studies are conducted per ICH guidelines, exposing the compound to pH 1–9 buffers and temperatures from 4°C to 40°C. Degradation products are monitored via UPLC-PDA, with structural elucidation using tandem MS. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under standard storage conditions .

Q. What analytical techniques are recommended for validating the purity of this compound in preclinical studies?

Methodological Answer: Orthogonal methods include chiral HPLC to confirm enantiomeric purity, differential scanning calorimetry (DSC) for crystallinity assessment, and 1H^1H-NMR for quantitative impurity profiling. Residual solvents are quantified via GC-MS, adhering to USP <467> guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

Methodological Answer: Discrepancies may arise from metabolic instability or poor tissue penetration. Solutions include:

  • Comparative metabolomics : Identify active metabolites via LC-HRMS and correlate with in vivo activity.
  • Tissue microdialysis : Measure free drug concentrations in target tissues.
  • PBPK modeling : Integrate in vitro ADME data to predict in vivo behavior .

Q. What experimental design strategies mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer: Implement quality-by-design (QbD) principles:

  • DoE (Design of Experiments) : Optimize reaction parameters (e.g., temperature, stoichiometry) using response surface methodology.
  • PAT (Process Analytical Technology) : Monitor reactions in real-time via FTIR or Raman spectroscopy.
  • Stability-indicating assays : Validate critical quality attributes (CQAs) for each batch .

Q. How should researchers address discrepancies in cytotoxicity data across different cell lines?

Methodological Answer:

  • Mechanistic profiling : Use RNA-seq to identify differential expression of drug transporters (e.g., ABCB1) or metabolic enzymes.
  • 3D spheroid vs. 2D monolayer models : Compare efficacy in physiologically relevant models.
  • Combination index analysis : Evaluate synergism with standard chemotherapeutics using the Chou-Talalay method .

Q. What computational approaches predict the binding affinity of this compound to β-tubulin?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with cryo-EM-derived β-tubulin structures (PDB: 6FFA).
  • MD simulations : Analyze binding stability over 100 ns trajectories (AMBER or GROMACS).
  • Free-energy calculations : Apply MM-PBSA to estimate ΔG of binding .

Q. How can researchers optimize formulation strategies to enhance the solubility of this compound?

Methodological Answer:

  • Lipid-based carriers : Screen excipients (e.g., Labrafil, Gelucire) via pseudo-ternary phase diagrams.
  • Nanonization : Use wet milling or high-pressure homogenization to reduce particle size to <200 nm.
  • Cyclodextrin complexes : Characterize inclusion efficiency via phase solubility studies .

Q. What biomarkers are predictive of resistance to this compound in solid tumors?

Methodological Answer:

  • Transcriptomic profiling : Identify overexpression of βIII-tubulin or ERCC1 via qRT-PCR.
  • Liquid biopsy : Monitor circulating tumor DNA for mutations in MAPK/ERK pathways.
  • Immunohistochemistry : Quantify γ-H2AX foci as a marker of DNA damage response .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.